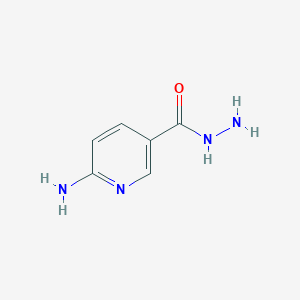

6-Aminonicotinohydrazide

Description

Significance of Nicotinic Acid Derivatives in Contemporary Chemical and Pharmaceutical Research

Nicotinic acid, also known as niacin or vitamin B3, is a pyridine (B92270) derivative with a well-established role in various biological processes. acs.orgchemistryjournal.net Its derivatives have garnered substantial attention in modern chemical and pharmaceutical research due to their diverse and potent biological activities. chemistryjournal.netresearchgate.net These compounds have been investigated for a wide array of therapeutic applications, including the treatment of dyslipidemia, inflammation, and even certain types of cancer. acs.orgbenthamscience.com

The versatility of the nicotinic acid scaffold allows for a wide range of chemical modifications, leading to the synthesis of novel compounds with tailored properties. acs.org Researchers have explored the introduction of various functional groups at different positions of the pyridine ring to modulate the compound's biological activity. For instance, the synthesis of 2-aryl nicotinic acid derivatives has yielded compounds with notable analgesic and anti-inflammatory properties. researchgate.netjst.go.jp Furthermore, the development of nicotinic acid derivatives as inhibitors of enzymes like α-amylase and α-glucosidase highlights their potential in managing type 2 diabetes. acs.org The ongoing research into nicotinamide (B372718) derivatives for their anticancer potential further underscores the immense importance of this class of compounds in drug discovery. benthamscience.com

Overview of Hydrazide-Containing Compounds in Organic Synthesis and Biological Applications

Hydrazides are a class of organic compounds characterized by the presence of a -C(=O)NHNH2 functional group. rjptonline.org This structural motif imparts a unique reactivity that makes hydrazides valuable intermediates in organic synthesis. mdpi.comresearchgate.net They are frequently employed as precursors for the synthesis of a wide variety of heterocyclic compounds, such as oxadiazoles, pyrazoles, and triazoles, which are themselves important pharmacophores. rjptonline.orgmdpi.com The ease of their preparation and their ability to undergo various chemical transformations contribute to their widespread use in synthetic chemistry. mdpi.comimpactfactor.org

Beyond their synthetic utility, hydrazide-containing compounds exhibit a broad spectrum of biological activities. mdpi.comresearchgate.net This has led to their investigation for numerous therapeutic applications. The hydrazide moiety is a key component in several established drugs, including the antitubercular agent isoniazid (B1672263) and the antidepressant isocarboxazid. mdpi.com The diverse pharmacological profile of hydrazides includes antimicrobial, anticonvulsant, anti-inflammatory, and anticancer activities. mdpi.comnih.govresearchgate.net This wide range of biological effects has cemented the importance of hydrazides as a privileged scaffold in medicinal chemistry. mdpi.com

Specific Research Focus on 6-Aminonicotinohydrazide within Academic Inquiry

This compound (CAS Number: 42596-56-5) is a molecule that combines the key structural features of both nicotinic acid and hydrazide moieties. alfa-chemistry.com This unique combination has attracted specific research interest, positioning it as a target for synthetic and biological investigation. While extensive, publicly available research specifically detailing the biological activities of this compound is somewhat limited, its structural components suggest a high potential for pharmacological activity.

The primary focus of academic inquiry into compounds like this compound often revolves around its synthesis and its potential as a building block for more complex molecules. The presence of the amino group and the hydrazide function offers multiple reactive sites for further chemical modification, allowing for the creation of diverse libraries of related compounds for biological screening. For instance, the hydrazide group can be readily condensed with various aldehydes and ketones to form hydrazones, a class of compounds also known for their wide-ranging biological activities. mdpi.commdpi.com

The predicted functional uses based on its structure include potential as a skin conditioner and an antimicrobial agent. epa.gov However, it is important to note that these are computational predictions and require experimental validation. The majority of available information on this compound pertains to its chemical identity and availability for research purposes. chemicalbook.comsigmaaldrich.comhoelzel-biotech.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 42596-56-5 |

| Molecular Formula | C6H8N4O |

| Molecular Weight | 152.16 g/mol |

| Melting Point | 228-232 °C |

| Density | 1.352 g/cm³ |

| InChI Key | MUTYGKWOSMNYBG-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=NC=C1C(=O)NN)N |

Data sourced from Alfa Chemistry alfa-chemistry.com

Structure

3D Structure

Properties

IUPAC Name |

6-aminopyridine-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O/c7-5-2-1-4(3-9-5)6(11)10-8/h1-3H,8H2,(H2,7,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUTYGKWOSMNYBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)NN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376902 | |

| Record name | 6-aminonicotinohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42596-56-5 | |

| Record name | 6-aminonicotinohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 6 Aminonicotinohydrazide

Established Synthetic Pathways for 6-Aminonicotinohydrazide

The synthesis of this compound is primarily achieved through well-established reactions common in heterocyclic chemistry, originating from nicotinic acid derivatives.

The most direct and conventional method for preparing this compound involves a two-step process starting from 6-aminonicotinic acid. The first step is the esterification of the carboxylic acid, followed by hydrazinolysis of the resulting ester.

Esterification: 6-aminonicotinic acid is converted to its corresponding alkyl ester, typically an ethyl or methyl ester. This is a standard procedure to activate the carboxyl group for the subsequent reaction. For instance, Ethyl 6-aminonicotinate can be prepared from 6-aminonicotinic acid. chemicalbook.com

Hydrazinolysis: The purified ester, such as Ethyl 6-aminonicotinate, is then reacted with hydrazine (B178648) hydrate (B1144303) (NH₂NH₂·H₂O), often in a suitable alcohol solvent like ethanol (B145695). Refluxing the mixture leads to the displacement of the alkoxy group (-OR) by the hydrazinyl group (-NHNH₂), yielding this compound.

This pathway is summarized in the reaction scheme below:

Step 1: Esterification of 6-Aminonicotinic Acid

Step 2: Hydrazinolysis of Ethyl 6-Aminonicotinate

The synthesis of this compound is inherently a multi-step process. researchgate.net Optimization of this sequence is critical for achieving high yields and purity. Key parameters for optimization include reaction temperature, solvent choice, and molar ratios of reactants.

In the subsequent hydrazinolysis step, optimization focuses on ensuring the complete conversion of the ester. The table below outlines typical variables that are adjusted in optimization protocols for similar hydrazide syntheses.

| Parameter | Variable Range | Purpose of Optimization |

| Molar Ratio of Hydrazine | 1.1 to 5 equivalents | To ensure complete reaction of the ester and minimize reaction time. |

| Solvent | Ethanol, Methanol (B129727), Isopropanol | To ensure solubility of the starting ester and facilitate the reaction. |

| Temperature | Room Temperature to Reflux (~78°C for Ethanol) | To control the reaction rate; higher temperatures accelerate the conversion. |

| Reaction Time | 2 to 24 hours | To monitor the reaction to completion, often using Thin Layer Chromatography (TLC). |

By carefully controlling these parameters, the multi-step synthesis can be streamlined to produce this compound with high purity, minimizing the need for extensive downstream purification. researchgate.net

Utilization of this compound as a Building Block in Complex Chemical Architectures

The dual functionality of this compound makes it a versatile building block for constructing a variety of more complex molecules, particularly heterocyclic compounds. researchgate.net

The hydrazide group is highly reactive and serves as a handle for numerous chemical transformations. A primary reaction is its condensation with aldehydes and ketones to form N-acylhydrazones, also known as Schiff bases. libretexts.org This reaction is typically acid-catalyzed and proceeds with the elimination of a water molecule. ck12.orgmsu.edumasterorganicchemistry.com

These resulting hydrazones are not merely derivatives but are often key intermediates for further cyclization reactions to form various five- and six-membered heterocyclic rings.

General Reaction: Formation of N-Acylhydrazones

| Reactant | Product Class | Potential Heterocyclic Ring |

| Aldehydes / Ketones | N-Acylhydrazones (Schiff Bases) | 1,3,4-Oxadiazoles, Pyrazoles |

| Carbon Disulfide | Thiosemicarbazide derivative | 1,3,4-Thiadiazoles |

| Isothiocyanates | Thiosemicarbazide derivative | 1,2,4-Triazoles |

The structure of this compound is pre-organized for the synthesis of pyrido-fused heterocycles, such as the medicinally important pyrido[2,3-d]pyrimidines. nih.govmdpi.com These bicyclic systems are found in numerous biologically active molecules. nih.gov The synthesis can be envisioned through the reaction of this compound with appropriate 1,3-dielectrophilic reagents.

For example, a reaction with a β-ketoester could lead to an initial condensation with the terminal -NH₂ of the hydrazide group, followed by an intramolecular cyclization involving the 6-amino group on the pyridine (B92270) ring, leading to the formation of a fused pyrimidinone ring. This strategic cyclization leverages the inherent reactivity of both the hydrazide and the aromatic amino group to construct the fused heterocyclic system. While specific examples starting directly from this compound are not prevalent, the chemical principles are well-established in the synthesis of related fused systems. researchgate.net

Advanced Synthetic Approaches and Sustainable Chemistry Principles

Modern organic synthesis emphasizes the use of sustainable and efficient methodologies. While specific green chemistry protocols for this compound are not widely documented, principles from related syntheses can be applied.

Catalysis: The use of natural acid catalysts, such as citric acid from lemon juice, has been shown to be effective in the synthesis of nicotinic acid hydrazide Schiff bases, reducing the reliance on mineral acids. pharmascholars.com

Alternative Energy Sources: Microwave irradiation is another green chemistry tool that can significantly reduce reaction times and improve yields in the synthesis of heterocyclic compounds derived from hydrazides. mdpi.com

Enzymatic and Continuous-Flow Synthesis: For the synthesis of related nicotinamide (B372718) derivatives, biocatalysis using enzymes like Novozym® 435 in continuous-flow microreactors has proven to be a green, efficient, and rapid strategy. nih.govrsc.org This approach offers shorter reaction times and higher yields compared to traditional batch processes. nih.gov

Solvent Choice: The selection of environmentally benign solvents or, where possible, solvent-free reaction conditions, aligns with the principles of green chemistry and can reduce the environmental impact of the synthesis. mdpi.comrasayanjournal.co.in

The application of these advanced and sustainable methods could significantly improve the efficiency and environmental footprint of the synthesis and subsequent transformations of this compound.

Catalytic Methods in this compound Synthesis

The primary route to this compound typically involves the hydrazinolysis of an ester precursor, such as methyl or ethyl 6-aminonicotinate. The application of catalysts to this and preceding synthetic steps can enhance reaction rates, improve yields, and allow for milder reaction conditions.

For the hydrazinolysis of the corresponding ester to form the hydrazide, the reaction is often carried out with hydrazine hydrate, and while it can proceed without a catalyst, the use of acid or base catalysis can be employed to accelerate the reaction. More advanced catalytic systems, such as those involving transition metals, have been developed for C-N bond formations in related heterocyclic systems, which could potentially be adapted for the synthesis of the 6-aminonicotinic acid precursor. For instance, palladium-catalyzed amination reactions are a powerful tool for the synthesis of aminopyridines from their corresponding halo-pyridines.

Potential Catalytic Approaches for this compound Synthesis

| Catalytic Method | Catalyst/Reagents | Precursor/Reaction Step | Potential Advantages |

| Acid/Base Catalysis | H₂SO₄, HCl, NaOH, KOH | Hydrazinolysis of 6-aminonicotinate ester | Increased reaction rate, milder conditions |

| Palladium-Catalyzed Amination | Pd(OAc)₂, Xantphos, Cs₂CO₃ | Synthesis of 6-aminonicotinate from 6-halonicotinate | High efficiency, functional group tolerance |

| Biocatalysis | Hydrolases, Lipases | Hydrolysis of precursor esters or amides | High selectivity, mild conditions, environmentally benign |

Green Chemistry Considerations for Efficient and Environmentally Benign Production

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. Applying these principles to the synthesis of this compound can lead to more sustainable and cost-effective production methods.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles. sphinxsai.comminarjournal.com The synthesis of hydrazides from esters or carboxylic acids with hydrazine hydrate can be significantly accelerated under microwave conditions, often in the absence of a solvent. sphinxsai.comresearchgate.net This technique offers a promising green alternative to conventional heating methods for the preparation of this compound.

Solvent-Free Reactions: Performing reactions without a solvent, or in the solid state, is a key principle of green chemistry. Solvent-free synthesis of hydrazides has been achieved through techniques such as grinding the reactants together at room temperature. researchgate.net This mechanochemical approach minimizes waste, eliminates the need for potentially toxic solvents, and can lead to the formation of the desired product in high yield with simple work-up procedures.

Use of Greener Solvents: When a solvent is necessary, the choice of a green solvent is crucial. For the hydrazinolysis of esters, alcohols like ethanol are commonly used and are considered more environmentally friendly than many other organic solvents. researchgate.net Water is also an ideal green solvent, although the solubility of the reactants may be a limiting factor.

Ionic Liquids: Ionic liquids are salts with low melting points that can be used as non-volatile and often recyclable reaction media. nih.gov They have been employed as catalysts and solvents in a variety of organic reactions, including the synthesis of nitrogen-containing heterocycles. scispace.com While their application to the synthesis of this compound has not been specifically reported, they represent a potential avenue for developing greener reaction conditions. Their unique properties, such as high thermal stability and the ability to dissolve a wide range of organic and inorganic compounds, could be advantageous. nih.gov

Overview of Green Chemistry Approaches for Hydrazide Synthesis

| Green Chemistry Approach | Conditions/Reagents | Potential Advantages for this compound Synthesis |

| Microwave-Assisted Synthesis | Microwave irradiation, often solvent-free | Rapid reaction times, higher yields, reduced energy consumption |

| Solvent-Free Synthesis (Grinding) | Mechanical grinding of reactants | Elimination of solvent waste, simple work-up, high atom economy |

| Use of Greener Solvents | Ethanol, water | Reduced environmental impact, lower toxicity |

| Ionic Liquids | Ionic liquid as solvent and/or catalyst | Recyclability, non-volatility, potential for enhanced reactivity |

Medicinal Chemistry and Biological Activity Profiling of 6 Aminonicotinohydrazide

Investigation of Intrinsic Biological Activities of 6-Aminonicotinohydrazide

Currently, there is a notable lack of publicly available scientific literature detailing the intrinsic biological activities of this compound. While research has been conducted on structurally related nicotinamide (B372718) and hydrazide-containing compounds, the specific pharmacological profile of this compound remains largely uncharacterized. Future studies are necessary to elucidate its inherent biological effects and potential therapeutic applications.

Role of this compound as a Precursor in Pharmaceutical Compound Development

Hydrazide moieties are recognized as important functional groups in medicinal chemistry, often serving as a key building block or "scaffold" for the synthesis of more complex molecules with desired pharmacological properties. The presence of the hydrazide group in this compound suggests its potential utility as a precursor in the development of novel pharmaceutical compounds. However, a comprehensive review of the available scientific literature does not yield specific examples of this compound being used as a direct precursor in the synthesis of established pharmaceutical agents. Further research and publication in this area would be necessary to fully understand its role in drug discovery and development.

Enzymatic Inhibition and Modulatory Studies

Cholinesterase enzymes, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical for the regulation of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for conditions such as Alzheimer's disease and myasthenia gravis.

A thorough search of the scientific literature reveals no specific studies that have characterized the inhibitory potency of this compound against either acetylcholinesterase or butyrylcholinesterase. Therefore, no IC50 values or detailed inhibitory profiles for this specific compound can be provided at this time.

While direct data on this compound is unavailable, studies on related nicotinamide and benzohydrazide derivatives provide insights into the potential for this class of compounds to inhibit cholinesterases. Research has shown that certain nicotinamide and cinnamamide derivatives exhibit significant inhibitory activity against AChE, with some compounds demonstrating IC50 values in the nanomolar range. For instance, some of the most active compounds in one study had IC50 values of 12.14 nM and 10.67 nM against AChE.

Similarly, studies on benzohydrazide derivatives have identified compounds with dual inhibitory activity against both AChE and BChE. The inhibitory concentrations (IC50) for these compounds were reported to be in the micromolar range, with some derivatives showing better or comparable inhibition to the established drug rivastigmine. The selectivity of these compounds for either AChE or BChE varies depending on their specific structural features.

The following table summarizes the cholinesterase inhibitory activities of some related nicotinamide and benzohydrazide derivatives, which can serve as a basis for hypothetical comparison.

| Compound Class | Enzyme | IC50 Range | Reference Compounds |

| Nicotinamide/Cinnamamide Derivatives | Acetylcholinesterase (AChE) | 10.66–83.03 nM | Tacrine |

| Nicotinamide/Cinnamamide Derivatives | Butyrylcholinesterase (BChE) | 32.74–66.68 nM | Tacrine |

| Benzohydrazide Derivatives | Acetylcholinesterase (AChE) | 44–100 µM | Rivastigmine |

| Benzohydrazide Derivatives | Butyrylcholinesterase (BChE) | from 22 µM | Rivastigmine |

It is important to emphasize that these are comparative data from related compound classes, and the actual inhibitory activity of this compound could differ significantly.

Efficacy and Mechanism-of-Action Studies in Disease Models

Leishmania is a genus of protozoan parasites that cause the disease leishmaniasis. The Silent Information Regulator 2 (SIR2) family of proteins, particularly SIR2RP1 in Leishmania, are considered potential drug targets due to their essential role in the parasite's survival and infectivity. Computational screening methods are often employed to identify potential inhibitors of these crucial enzymes.

Despite the interest in developing new antiparasitic agents, a comprehensive search of the scientific literature and computational screening databases did not yield any studies investigating the efficacy of this compound as an antiparasitic agent. Furthermore, there is no evidence of this compound being included in computational screening efforts targeting Leishmania SIR2RP1. Therefore, its potential mechanism of action and efficacy in any disease model, including leishmaniasis, remain undetermined.

Antitumor and Antiproliferative Activity Assessments

The pyridine (B92270) nucleus is a key structural motif in numerous natural products and is integral to the design of many therapeutic agents, including those with anticancer properties. While direct studies on the antitumor and antiproliferative activities of this compound are not extensively documented in publicly available research, the broader class of nicotinamide and related pyridine derivatives has been the subject of significant investigation, revealing promising anticancer potential.

Research into substituted nicotinamides has led to the synthesis of novel pyridinethione and thienopyridine derivatives, which have been evaluated for their antiproliferative effects against various human cancer cell lines. nih.govnih.gov For example, a series of nicotinamide derivatives were used as precursors for new condensed thieno[2,3-b]pyridines. The antiproliferative activity of these compounds was assessed using the MTT assay against human colon carcinoma (HCT-116), human hepatocellular carcinoma (HepG-2), and human breast cancer (MCF-7) cell lines. Several of these derivatives demonstrated significant antitumor activity, particularly against liver and colon cancer cell lines. nih.govnih.gov

In a study focused on substituted phenylfuranylnicotinamidines, a series of compounds were designed and synthesized to evaluate their cytotoxic activities. These evaluations were conducted by the National Cancer Institute (NCI) against a panel of 60 human cancer cell lines. dovepress.com The results from these screenings help to identify compounds with potent growth inhibitory effects and provide insights into their potential mechanisms of action.

Another area of research has been the synthesis and evaluation of novel derivatives of 6-amino-2-phenylbenzothiazoles. These compounds have shown cytostatic activities against a range of malignant human cell lines, including cervical (HeLa), breast (MCF-7), colon (CaCo-2), and laryngeal carcinoma (Hep-2) cells. nih.govresearchgate.net The activity of these compounds underscores the importance of the aminophenyl group in conferring antitumor properties.

Furthermore, 6-aminonicotinamide (6-AN), a related compound, has been studied for its ability to block cellular energy metabolism, thereby reducing the proliferation of non-small cell lung cancer cells. mdpi.com By inhibiting glucose-6-phosphate dehydrogenase (G6PD), a key enzyme in the pentose phosphate pathway, 6-AN induces endoplasmic reticulum stress and subsequent apoptosis in lung cancer cells. mdpi.com This mechanistic pathway highlights a potential avenue through which derivatives of this compound might exert their anticancer effects.

The table below summarizes the antiproliferative activity of selected nicotinamide and related derivatives against various cancer cell lines, as reported in the literature.

| Compound Type | Cell Line | Activity Metric | Value (µM) |

| Nicotinamidine Derivative | Staphylococcus aureus | MIC | 10 |

| Nicotinamidine Derivative | Staphylococcus aureus | MIC | 10 |

| Niclosamide Analog | LNCaP95 | IC50 | 0.130 |

| Niclosamide Analog | 22RV1 | IC50 | 0.0997 |

| Niclosamide Analog | LNCaP95 | IC50 | 0.113 |

| Niclosamide Analog | 22RV1 | IC50 | 0.111 |

| Curcumin Analog | 60 NCI cell lines | GI50 | 0.281 - 5.59 |

| Curcumin Analog | 60 NCI cell lines | GI50 | 0.224 - 3.82 |

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Elucidations

The structure-activity relationship (SAR) and structure-property relationship (SPR) of pyridine derivatives, including those related to this compound, are crucial for the rational design of more potent and selective anticancer agents. rjraap.com Studies on various classes of nicotinamide and benzothiazole derivatives have provided valuable insights into the structural features that govern their biological activity.

For substituted phenylfuranylnicotinamidines, it has been observed that the nature and position of substituents on the phenyl ring significantly influence their antiproliferative activity. For instance, the presence of electron-donating groups, such as methoxy (-OCH3) and dimethylamino (-N(CH3)2), on the phenyl ring was found to enhance cytotoxic activity. dovepress.com This suggests that electronic properties and the potential for hydrogen bonding play a key role in the interaction of these molecules with their biological targets.

In the case of 6-amino-2-phenylbenzothiazole derivatives, the substitution pattern on the 2-phenyl ring also modulates their antitumor activity. The introduction of substituents like amino, dimethylamino, or fluoro groups can lead to variations in cytostatic effects against different cancer cell lines. nih.govresearchgate.net More specifically, fluoro-substituted benzothiazoles have been noted for their enhanced activity. researchgate.net

A broader analysis of the SAR of pyridine derivatives reveals that the presence and positioning of functional groups such as methoxy, hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) can enhance antiproliferative activity. nih.gov Conversely, the introduction of bulky groups or halogen atoms can sometimes lead to a decrease in activity, although this is not a universal rule and depends on the specific molecular scaffold and target. nih.gov

In the context of niclosamide analogs, a detailed SAR analysis highlighted the importance of the substituent on one of the aromatic rings. Replacing a nitro group with a trifluoromethyl group, for example, led to improved anticancer efficacy and a broader tolerance for other structural modifications. mdpi.com The position of halogen atoms also had a discernible effect on activity, with a 5-chloro substituent showing slightly greater potency than a 4-chloro counterpart. mdpi.com

These findings collectively suggest that the biological activity of this compound derivatives would likely be sensitive to modifications at several positions. Alterations to the amino group at the 6-position, the hydrazide moiety, and substitutions on the pyridine ring could all be expected to influence the compound's antiproliferative profile. Future research in this area would benefit from systematic modifications of the this compound scaffold to explore these SAR and SPR trends, ultimately guiding the development of more effective anticancer agents.

Coordination Chemistry of 6 Aminonicotinohydrazide and Its Metal Complexes

Ligand Coordination Modes and Potential Donor Sites of 6-Aminonicotinohydrazide

This compound possesses multiple potential donor sites that can engage in coordination with metal ions. These include the nitrogen atom of the pyridine (B92270) ring, the two nitrogen atoms of the hydrazide moiety, the carbonyl oxygen, and the nitrogen atom of the amino group. The versatility of these sites allows for several coordination modes, which are influenced by factors such as the nature of the metal ion, the reaction conditions, and the pH of the medium.

The hydrazide group can exist in two tautomeric forms: the keto form and the enol form. In the solid state, hydrazides typically exist in the keto form, but in solution and upon complexation, they can tautomerize to the enol form. This deprotonation of the enolic hydroxyl group allows the oxygen atom to act as a donor site.

Commonly, ligands of this nature act as bidentate or tridentate chelating agents. In a typical tridentate coordination mode, the ligand coordinates to a metal ion through the pyridine nitrogen, the azomethine nitrogen (of the enol form), and the deprotonated carbonyl oxygen. nih.govmtct.ac.in This forms stable five- and six-membered chelate rings, which enhances the stability of the resulting complex. The amino group at the 6-position of the pyridine ring can also participate in coordination, potentially leading to a higher denticity or the formation of bridged polynuclear complexes. The coordination versatility of such ligands allows for the formation of complexes with diverse geometries. rsc.org

Synthesis and Spectroscopic Characterization of this compound Metal Complexes

The synthesis of metal complexes with this compound would generally involve the reaction of the ligand with a metal salt (such as chlorides, nitrates, or acetates) in a suitable solvent like methanol (B129727) or ethanol (B145695). The reaction mixture is often heated under reflux to facilitate the complexation. ekb.eg The resulting solid complexes can then be isolated by filtration, washed, and dried.

The characterization of these complexes relies on a combination of spectroscopic techniques to elucidate their structure and bonding.

| Spectroscopic Technique | Information Obtained |

| Infrared (IR) Spectroscopy | Provides evidence of coordination by observing shifts in the vibrational frequencies of key functional groups. A shift in the C=O stretching vibration to a lower frequency, or its disappearance and the appearance of a new band for the C=N-N=C group, suggests coordination through the carbonyl oxygen in its enolic form. Shifts in the N-H stretching vibrations of the hydrazide and amino groups, and the C=N stretching of the pyridine ring, also indicate their involvement in bonding. New bands at lower frequencies can be attributed to the formation of M-O and M-N bonds. longdom.org |

| UV-Visible Spectroscopy | Gives insights into the electronic transitions within the complex and the coordination geometry around the metal ion. The spectra of the complexes typically show bands that can be assigned to ligand-to-metal charge transfer (LMCT) and d-d transitions for transition metal complexes, which are indicative of the geometry (e.g., octahedral, tetrahedral). eurjchem.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | 1H and 13C NMR spectroscopy can be used to compare the spectra of the free ligand with those of its diamagnetic metal complexes. Changes in the chemical shifts of the protons and carbons near the donor atoms provide strong evidence for coordination. For instance, the disappearance of the N-H proton signal of the hydrazide group upon complexation suggests its deprotonation and coordination in the enolic form. |

| Mass Spectrometry | Helps in determining the stoichiometry of the metal complexes by identifying the molecular ion peak. |

Transition metals, with their partially filled d-orbitals, readily form stable complexes with ligands like this compound. The geometry of these complexes is influenced by the coordination number and the nature of the metal ion. For instance, with a 1:2 metal-to-ligand ratio, transition metals like Mn(II), Co(II), and Cu(II) are likely to form octahedral complexes where the ligand acts as a tridentate donor. nih.govnih.gov The magnetic susceptibility measurements of these complexes would reveal their paramagnetic or diamagnetic nature, providing further information about their electronic structure.

Main group metals can also form complexes with this compound. While they lack d-orbitals for d-d transitions, their coordination compounds can be effectively studied using IR and NMR spectroscopy. The coordination geometry of main group metal complexes is primarily determined by the size and charge of the metal ion and the steric requirements of the ligand. For example, smaller ions might favor tetrahedral geometries, while larger ions could accommodate higher coordination numbers.

Investigation of Physicochemical Properties and Stability of Metal Chelates

The formation of chelate rings upon coordination of this compound to a metal ion is expected to result in thermodynamically stable complexes, an effect known as the chelate effect. The stability of these metal chelates in solution can be quantified by determining their formation constants (stability constants). Potentiometric titration is a common method used for this purpose. The stability of the complexes is influenced by several factors, including the nature of the metal ion (its charge, size, and electronegativity) and the ligand (its basicity and the number and type of donor atoms). Generally, for a given ligand, the stability of the complexes with divalent transition metals follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).

The thermal stability of the complexes can be investigated using thermogravimetric analysis (TGA). TGA provides information about the decomposition pattern of the complex and the temperature ranges of stability.

Potential Applications of this compound Metal Complexes

While specific applications for this compound complexes have not been reported, the broader class of metal complexes with hydrazone and pyridine-based ligands has shown significant potential in various fields.

Biological and Medicinal Applications: Metal complexes of hydrazones have been extensively studied for their biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. rsc.orgresearchgate.net The chelation of the metal ion can enhance the biological activity of the ligand. For instance, transition metal complexes of a nicotinohydrazone ligand have demonstrated notable anticancer activity against various human cancer cell lines. nih.govnih.gov The mechanism of action is often attributed to their ability to interfere with cellular processes.

Catalysis: Transition metal complexes are widely used as catalysts in various organic reactions. The specific coordination environment and the ability of the metal center to exist in multiple oxidation states are key to their catalytic activity.

Analytical Chemistry: The ability of such ligands to form colored complexes with specific metal ions can be exploited for the development of new analytical methods for metal ion detection and quantification. longdom.org

Catalytic Activity in Organic Transformations

Metal complexes of hydrazone-based ligands, such as those derived from this compound, are recognized for their catalytic efficacy in a range of organic transformations. The coordination of the ligand to a metal center can modulate the metal's electronic properties and steric environment, thereby enhancing its catalytic performance in reactions like oxidations and carbon-carbon bond formation.

Oxidation Reactions:

Copper complexes, in particular, have been explored for their catalytic role in aerobic oxidation reactions. Homogeneous copper/TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) systems are effective for the selective oxidation of alcohols to their corresponding aldehydes or ketones, using molecular oxygen as the ultimate oxidant. nih.govdntb.gov.ua The mechanism often involves the copper center facilitating the electron transfer processes. For instance, certain copper(II) complexes can catalyze the aerobic oxidation of benzyl (B1604629) alcohol to benzaldehyde (B42025) with high yields. nih.gov While specific studies on this compound complexes are limited, related hydrazone complexes have demonstrated significant catalytic activity. For example, transition metal complexes of a Schiff base ligand derived from 2-fluro-N-((2-hydroxyphenyl)methylene)benzohydrazide have been shown to catalyze the oxidation of aniline (B41778) to azobenzene (B91143) with up to 91% activity for a nickel complex and 100% selectivity. mdpi.com

Table 1: Catalytic Oxidation of Alcohols by Representative Copper Complexes

| Catalyst | Substrate | Product | Yield (%) |

|---|---|---|---|

| tBuPhCuII | Diphenylmethanol | Benzophenone | 85 |

| tBuPhCuII | Benzoin | Benzil | 99 |

| tBuPhCuII | Cinnamyl alcohol | Cinnamaldehyde | 85 |

Data derived from studies on copper complexes with redox-active ligands, representative of the potential catalytic activity. nih.gov

Carbon-Carbon Coupling Reactions:

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are fundamental tools for the synthesis of biaryls, which are prevalent in pharmaceuticals and advanced materials. core.ac.uk The ligands coordinated to the palladium center play a crucial role in the catalytic cycle, influencing the oxidative addition and reductive elimination steps. Schiff base and hydrazone complexes are effective in this regard. Palladium(II) complexes bearing α-aminophosphonates derived from 1,3,4-oxadiazole (B1194373) have been used as catalysts in Suzuki-Miyaura couplings of aryl halides, demonstrating good activity for the formation of sterically hindered biphenyl (B1667301) compounds. academie-sciences.fr For instance, the coupling of various aryl bromides with arylboronic acids can proceed with high conversions using catalyst loadings as low as 0.5 mol%. academie-sciences.fr Similarly, palladium complexes with diiminodiphosphine ligands have also shown high activity in Suzuki C-C coupling reactions.

Table 2: Suzuki-Miyaura Coupling Catalyzed by a Representative Palladium Complex

| Aryl Halide | Arylboronic Acid | Product | Conversion (%) |

|---|---|---|---|

| 4-Bromoanisole | Phenylboronic acid | 4-Methoxybiphenyl | 97 |

| 2-Bromotoluene | Phenylboronic acid | 2-Methylbiphenyl | 95 |

| 4-Chlorotoluene | 2-Methylphenylboronic acid | 4,2'-Dimethylbiphenyl | 62 |

Data from studies on palladium complexes with α-aminophosphonate ligands, indicative of catalytic potential in C-C coupling. academie-sciences.fr

Biologically Relevant Metal-Drug Interactions

The interaction of metal complexes with biological macromolecules, particularly DNA and proteins, is a cornerstone of medicinal inorganic chemistry. Metal complexes of hydrazones often exhibit potent biological activities, including antimicrobial and anticancer effects, which are frequently linked to their ability to bind and modify the function of these biomolecules. nih.govnih.govmdpi.comwesleyan.edu

Interaction with DNA:

DNA is a primary target for many anticancer drugs. ias.ac.in Transition metal complexes can interact with DNA through various modes, including intercalation, groove binding, and electrostatic interactions. ias.ac.in These interactions can disrupt DNA replication and transcription, leading to cell death. The binding affinity of a metal complex to DNA is often quantified by the intrinsic binding constant (Kb). Studies on Schiff base metal complexes derived from compounds structurally similar to this compound have shown significant DNA binding. For example, a copper(II) complex of a Schiff base derived from 4-chloro-2-amino benzoic acid was found to bind to Calf Thymus DNA (CT-DNA) via an intercalative mode. nih.gov Similarly, hesperetin (B1673127) Schiff base copper(II) complexes demonstrated high intrinsic binding constants (Kb) in the range of (2.3–9.2) × 106 M-1, suggesting strong π–π stacking interactions with the DNA base pairs. mdpi.com These strong interactions can lead to DNA cleavage, as observed in studies where metal complexes effectively cleaved supercoiled plasmid DNA. ias.ac.inresearchgate.net

Table 3: DNA Binding Constants of Representative Hydrazone-based Metal Complexes

| Complex | Binding Constant (Kb) (M-1) | Proposed Binding Mode |

|---|---|---|

| CuHHSB | 9.2 x 106 | Intercalation |

| CuHIN | 2.5 x 106 | Intercalation |

| CuHTSC | 2.3 x 106 | Intercalation |

Data from studies on hesperetin Schiff base Cu(II) complexes. mdpi.com

Interaction with Proteins and Antimicrobial Activity:

The biological activity of these metal complexes also extends to their interactions with proteins and their efficacy as antimicrobial agents. The chelation of the metal ion by the hydrazone ligand often enhances the lipophilicity of the complex, facilitating its transport across microbial cell membranes. mdpi.com Once inside the cell, the complex can inhibit essential enzymes or disrupt cellular processes. Numerous studies have shown that metal complexes of Schiff bases and hydrazones possess greater antimicrobial activity than the free ligands. nih.govresearchgate.netnih.gov For instance, metal complexes of a Schiff base derived from 6-aminobenzothiazole (B108611) showed enhanced activity against various bacteria. researchgate.net The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial effectiveness. A study on complexes derived from 2-floro-N-((2-hydroxyphenyl)methylene)benzohydrazide found that a copper(II) complex exhibited remarkable activity against Gram-positive bacteria and fungi with an MIC value of 8 µg/mL. mdpi.com Furthermore, transition metal complexes with nicotinohydrazone ligands have demonstrated significant anticancer activity, markedly decreasing the proliferation of various tumor cell lines and promoting apoptosis. nih.govnih.gov

Table 4: Antimicrobial Activity (MIC in µg/mL) of a Representative Hydrazide-based Metal Complex

| Complex | Staphylococcus aureus | Bacillus subtilis | Candida albicans | Aspergillus flavus |

|---|---|---|---|---|

| [CuL2(NO3)]NO3·H2O | 8 | 16 | 8 | 16 |

Data from a study on a copper(II) complex of a 2-floro-N-((2-hydroxyphenyl)methylene)benzohydrazide ligand. mdpi.com

Computational Chemistry and in Silico Investigations of 6 Aminonicotinohydrazide

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule. For 6-Aminonicotinohydrazide, DFT calculations can be employed to determine its optimized molecular geometry, electronic charge distribution, and frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

Furthermore, these calculations can predict various reactivity descriptors. The molecular electrostatic potential (MEP) map, for instance, can visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. This information is crucial for predicting how this compound might interact with biological macromolecules. Natural Bond Orbital (NBO) analysis can also be performed to study donor-acceptor interactions within the molecule. chemrxiv.org

Table 1: Predicted Reactivity Descriptors for this compound (Hypothetical Data)

| Descriptor | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 3.2 D | Influences solubility and binding interactions |

| Electron Affinity | 1.1 eV | Propensity to accept an electron |

| Ionization Potential | 6.4 eV | Energy required to remove an electron |

Note: The values in this table are hypothetical and for illustrative purposes. Actual values would be obtained from specific quantum chemical calculations.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To explore the potential therapeutic applications of this compound, molecular docking and molecular dynamics (MD) simulations are indispensable tools. Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing insights into the binding affinity and mode of interaction. frontiersin.org For this compound, this would involve docking the molecule into the active site of a relevant biological target, which could be an enzyme or a receptor implicated in a disease pathway.

Following docking, MD simulations can be performed to investigate the stability of the ligand-protein complex over time. nih.govrsc.org These simulations provide a dynamic view of the interactions, revealing how the ligand and protein adapt to each other. nih.gov Key information that can be extracted from MD simulations includes the root mean square deviation (RMSD) to assess the stability of the complex, root mean square fluctuation (RMSF) to identify flexible regions of the protein, and the radius of gyration to understand the compactness of the system. mdpi.com Analysis of the simulation trajectory can also reveal the persistence of hydrogen bonds and hydrophobic interactions, which are crucial for binding. nih.gov

A study on 6-aminonicotinate-based antagonists highlighted key amino acid residues such as Val102, Tyr105, and Arg256 as being important for binding to the P2Y12 receptor. nih.gov Similar analyses for this compound would be vital in understanding its mechanism of action.

Prediction of Pharmacokinetic (ADME) and Toxicological (Tox) Profiles

The viability of a compound as a drug candidate is heavily dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its potential toxicity. In silico models offer a preliminary assessment of these characteristics, helping to identify potential liabilities early in the drug discovery process. researchgate.net

Various computational tools and models can be used to predict the ADME profile of this compound. nih.gov For instance, its intestinal absorption can be estimated by predicting its Caco-2 cell permeability. mdpi.com Its metabolic stability can be assessed by predicting its interaction with cytochrome P450 enzymes. nih.gov Other parameters such as plasma protein binding and blood-brain barrier penetration can also be computationally estimated.

Toxicological predictions are equally critical. Quantitative Structure-Activity Relationship (QSAR) models can be employed to predict various toxicity endpoints, such as carcinogenicity, mutagenicity, and hepatotoxicity. nih.govmdpi.com These models are built on the principle that the chemical structure of a molecule is related to its biological activity and toxicity. nih.gov By comparing the structural features of this compound to those of known toxic and non-toxic compounds, its potential for adverse effects can be estimated. rsc.org

Table 2: Predicted ADMET Properties of this compound (Hypothetical Data)

| Property | Predicted Value/Classification | Implication for Drug Development |

| Human Intestinal Absorption | High | Good potential for oral bioavailability |

| Caco-2 Permeability | Moderate | May cross intestinal barrier |

| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions |

| hERG Inhibition | Low risk | Reduced potential for cardiotoxicity |

| Ames Mutagenicity | Non-mutagenic | Lower concern for carcinogenicity |

| Oral Rat Acute Toxicity (LD50) | >500 mg/kg | Potentially low acute toxicity |

Note: The values in this table are hypothetical and for illustrative purposes. Actual values would be obtained from specific in silico ADMET prediction tools.

Virtual Screening and Lead Optimization Strategies

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. mdpi.commdpi.com If this compound is identified as a "hit" compound with some desired biological activity, virtual screening can be used to find structurally similar compounds with potentially improved properties. nih.gov This can be achieved through ligand-based virtual screening, which searches for molecules with similar physicochemical properties, or structure-based virtual screening, which involves docking a library of compounds into the target's active site. researchgate.net

Once a promising lead compound is identified, lead optimization strategies are employed to enhance its efficacy, selectivity, and pharmacokinetic properties. ichorlifesciences.com This is an iterative process that involves making chemical modifications to the lead structure and evaluating the impact of these changes on its activity and ADMET profile. oncodesign-services.comenzymlogic.com Computational chemistry plays a crucial role in this process by predicting how structural modifications will affect the compound's properties, thereby guiding the synthetic chemistry efforts. nih.govnih.gov For this compound, this could involve modifying its functional groups to improve its binding affinity for a specific target or to reduce its metabolic clearance.

Spectroscopic Property Simulations and Validation

Computational methods can also be used to simulate the spectroscopic properties of this compound, such as its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These simulations, often performed using DFT, can aid in the interpretation of experimental spectra and confirm the structure of the synthesized compound. chemrxiv.org By comparing the simulated spectra with experimentally obtained data, a high degree of confidence in the molecular structure can be achieved. This validation is a critical step in the characterization of any new chemical entity.

Analytical Methodologies for the Characterization and Quantification of 6 Aminonicotinohydrazide

Chromatographic Techniques for Purity Assessment and Separation

To assess the purity of 6-Aminonicotinohydrazide and separate it from potential impurities, starting materials, or byproducts, high-performance liquid chromatography (HPLC) would be a primary method. A typical approach would involve reverse-phase chromatography.

Hypothetical HPLC Parameters:

| Parameter | Example Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) |

| Flow Rate | 1.0 mL/min |

| Detection | UV spectrophotometry (wavelengths determined by UV-Vis analysis) |

| Temperature | Ambient or controlled (e.g., 25 °C) |

Gas chromatography (GC) would likely be unsuitable for the direct analysis of this compound due to its probable low volatility and thermal lability, unless derivatization is performed. For more detailed analysis, especially in complex mixtures, Liquid Chromatography-Mass Spectrometry (LC-MS) would be the method of choice, providing both separation and mass identification.

Spectroscopic Identification and Structural Elucidation

Spectroscopic methods are essential for confirming the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy would provide detailed information about the hydrogen and carbon framework of the molecule. The spectra would be expected to show distinct signals for the protons and carbons of the pyridine (B92270) ring, the amino group, and the hydrazide moiety.

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups. Expected absorption bands would include N-H stretching vibrations for the amino and hydrazide groups, C=O stretching for the carbonyl group of the hydrazide, and C=C and C=N stretching vibrations for the pyridine ring.

UV-Vis Spectroscopy: This technique would determine the wavelengths of maximum absorbance, which is useful for quantitative analysis and for setting the detection wavelength in HPLC.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight and elemental formula of this compound. The fragmentation pattern observed in the mass spectrum (MS/MS) would provide further confirmation of its structure.

Electrochemical Analysis and Redox Properties

The electrochemical behavior of this compound could be investigated using techniques like cyclic voltammetry (CV). This analysis would provide information on the oxidation and reduction potentials of the compound. The pyridine ring, the amino group, and the hydrazide functional group are all electroactive, and their redox properties could be characterized. Such studies for related nicotinic acid hydrazide derivatives have been performed, often revealing irreversible oxidation processes.

Quantitative Determination in Complex Chemical and Biological Matrices

Developing a method for the quantification of this compound in complex samples, such as biological fluids or chemical reaction mixtures, would most likely rely on LC-MS or LC-MS/MS. These methods offer the high selectivity and sensitivity required to detect and quantify low concentrations of the analyte in the presence of interfering substances. The method would require thorough validation, including assessment of linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Future Research Directions and Translational Impact

Design and Synthesis of Advanced 6-Aminonicotinohydrazide Derivatives with Enhanced Profiles

The core structure of this compound serves as a foundational template for the rational design and synthesis of a new generation of derivatives with potentially superior biological activities and physicochemical properties. Drawing inspiration from research on structurally related nicotinic acid hydrazides, several strategies can be envisioned to enhance the therapeutic profile of this compound.

One promising approach involves the synthesis of N'-arylidene-6-aminonicotinohydrazides. This can be achieved through the condensation of this compound with a variety of substituted aromatic aldehydes. The selection of different aryl moieties allows for the systematic exploration of the structure-activity relationship (SAR), where the electronic and steric properties of the substituents can be fine-tuned to optimize biological efficacy. For instance, the introduction of lipophilic and electron-withdrawing groups on the phenyl ring has been shown to enhance the antimycobacterial activity in related nicotinic acid hydrazide series. mdpi.com

Furthermore, the amino group at the 6-position of the pyridine (B92270) ring offers a valuable site for modification. Acylation, alkylation, or sulfonylation of this amino group can lead to the creation of a diverse library of compounds. These modifications can influence the molecule's solubility, membrane permeability, and interaction with biological targets. For example, in the development of amonafide analogs, the position of the amino group was found to be crucial in avoiding unwanted metabolism by N-acetyl transferase-2 (NAT2), suggesting that the 6-amino position in nicotinohydrazide derivatives could offer a metabolic advantage. nih.gov

Another avenue for creating advanced derivatives is through the synthesis of isatin-based hydrazones. The reaction of this compound with various substituted isatins can yield compounds with potent biological activities. Isatin derivatives are known to possess a broad spectrum of pharmacological properties, and their combination with the this compound scaffold could lead to synergistic effects. Research on 6-aryl-2-methylnicotinohydrazides has demonstrated that isatin hydrazides exhibit significantly higher antitubercular activity compared to the parent hydrazide. mdpi.com

The following table summarizes potential synthetic strategies for advanced this compound derivatives based on analogous research:

| Derivative Class | Synthetic Strategy | Rationale for Enhanced Profile | Analogous Research Findings |

| N'-Arylidene Derivatives | Condensation with substituted aromatic aldehydes | Modulation of lipophilicity and electronic properties to improve target interaction. | Halogenated phenyl groups on related nicotinic acid hydrazides improved antimycobacterial activity. mdpi.com |

| 6-Amino Group Modifications | Acylation, alkylation, or sulfonylation of the amino group | Improved physicochemical properties (solubility, permeability) and metabolic stability. | Shifting the amino group in amonafide analogs prevented unwanted acetylation. nih.gov |

| Isatin Hydrazones | Reaction with substituted isatins | Combination of two bioactive scaffolds for potential synergistic effects. | Isatin hydrazides of 6-aryl-2-methylnicotinohydrazides showed superior antitubercular activity. mdpi.com |

These synthetic endeavors, guided by computational modeling and SAR studies, hold the promise of yielding advanced this compound derivatives with enhanced potency, selectivity, and pharmacokinetic profiles.

Exploration of Novel Therapeutic Avenues and Disease Indications

While the hydrazide moiety is a well-known pharmacophore in antitubercular drugs, the therapeutic potential of this compound and its derivatives is likely to extend beyond infectious diseases. The structural versatility of this scaffold makes it a compelling candidate for investigation in other therapeutic areas, including oncology and neurodegenerative diseases.

In the realm of oncology, the development of small molecules that can selectively target cancer cells remains a critical goal. The 2-aminothiazole scaffold, which shares some structural similarities with the aminopyridine core of this compound, is a component of clinically approved anticancer drugs like dasatinib. nih.govnih.gov This suggests that derivatives of this compound could be designed to inhibit specific kinases or other protein targets implicated in cancer progression. Furthermore, the ability of certain ciprofloxacin derivatives, which also contain a heterocyclic core, to induce apoptosis and cell cycle arrest in cancer cells provides a rationale for exploring the anticancer potential of this compound. mdpi.com Future research should focus on screening libraries of this compound derivatives against a panel of cancer cell lines to identify lead compounds for further development.

The following table outlines potential novel therapeutic applications for this compound derivatives:

| Therapeutic Area | Potential Mechanism of Action | Rationale from Related Compounds |

| Anticancer | Kinase inhibition, induction of apoptosis, cell cycle arrest. | The 2-aminothiazole scaffold is present in anticancer drugs; ciprofloxacin derivatives show anticancer activity. nih.govnih.govmdpi.com |

| Antimicrobial | Inhibition of essential microbial enzymes. | 6-phenylnicotinohydrazide derivatives exhibit potent antitubercular and broad-spectrum antimicrobial activities. nih.govresearchgate.net |

Development of this compound-based Probes for Biological Systems

The unique chemical architecture of this compound, featuring multiple coordination sites (the pyridine nitrogen, the amino group, and the hydrazide moiety), makes it an excellent candidate for the development of fluorescent probes for the detection of metal ions in biological systems. researchgate.netnih.gov Fluorescent probes are invaluable tools in chemical biology for visualizing the distribution and dynamics of biologically important analytes in living cells. hilarispublisher.com

The design of a this compound-based probe would involve its conjugation to a fluorophore. The interaction of the hydrazide or amino groups with specific metal ions could lead to a change in the fluorescence properties of the attached fluorophore, such as an "off-on" or "on-off" response. nih.gov For example, the chelation of a paramagnetic metal ion like Cu²⁺ or Fe³⁺ could quench the fluorescence, while the binding of a diamagnetic ion like Zn²⁺ could enhance it.

The development process would involve:

Fluorophore Selection: Choosing a suitable fluorophore (e.g., fluorescein, rhodamine, or coumarin) that can be chemically linked to the this compound scaffold.

Synthesis of the Probe: Covalently attaching the fluorophore to the this compound molecule.

Spectroscopic Characterization: Evaluating the absorption and emission properties of the probe in the presence of various metal ions to determine its selectivity and sensitivity.

Cellular Imaging: Assessing the ability of the probe to visualize intracellular metal ions using fluorescence microscopy.

The following table details the potential design and application of this compound-based fluorescent probes:

| Target Analyte | Potential Sensing Mechanism | Fluorophore | Anticipated Response |

| Metal Ions (e.g., Cu²⁺, Fe³⁺, Zn²⁺) | Chelation-induced fluorescence quenching or enhancement. | Fluorescein, Rhodamine | "Off-on" or "on-off" fluorescence change. |

The successful development of such probes would provide valuable tools for studying the role of metal ions in various physiological and pathological processes.

Integration into Materials Science and Supramolecular Chemistry Applications

The ability of this compound to act as a multidentate ligand opens up exciting possibilities for its use in materials science, particularly in the construction of coordination polymers and supramolecular assemblies. nih.gov Coordination polymers are crystalline materials formed by the self-assembly of metal ions and organic ligands, and they have potential applications in gas storage, catalysis, and sensing. nih.gov

The pyridine nitrogen, the amino group, and the hydrazide moiety of this compound can coordinate to metal centers in various modes, leading to the formation of one-, two-, or three-dimensional networks. The choice of the metal ion and the reaction conditions can be used to control the dimensionality and topology of the resulting coordination polymer. mdpi.com

Furthermore, the presence of hydrogen bond donors (the amino and hydrazide groups) and acceptors (the pyridine nitrogen and the carbonyl oxygen) in the this compound molecule makes it an ideal building block for the construction of supramolecular assemblies through hydrogen bonding interactions. analis.com.my These non-covalent interactions can be used to create well-defined architectures with interesting properties.

The potential applications of this compound in materials science are summarized in the following table:

| Material Type | Role of this compound | Potential Applications |

| Coordination Polymers | Multidentate organic ligand | Gas storage, catalysis, sensing. |

| Supramolecular Assemblies | Building block for hydrogen-bonded networks | Crystal engineering, functional materials. |

Collaborative Research and Interdisciplinary Approaches in Chemical Biology

The full potential of this compound can only be realized through collaborative and interdisciplinary research that bridges the gap between chemistry, biology, and materials science. researchgate.net Chemical biologists can utilize advanced techniques to elucidate the mechanism of action of bioactive this compound derivatives. hilarispublisher.com This includes:

Target Identification: Employing methods such as affinity chromatography and proteomics to identify the cellular targets of these compounds.

Mechanism of Action Studies: Using fluorescence microscopy and other imaging techniques to study the subcellular localization and dynamic behavior of this compound-based probes and drugs.

In Vivo Evaluation: Collaborating with pharmacologists and toxicologists to assess the efficacy and safety of lead compounds in animal models of disease.

In parallel, collaborations with materials scientists will be crucial for the design and characterization of novel coordination polymers and supramolecular materials based on the this compound scaffold. This interdisciplinary approach will accelerate the translation of basic research findings into tangible applications in medicine and technology.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 6-Aminonicotinohydrazide, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves coupling nicotinic acid derivatives with hydrazine under controlled conditions. To optimize purity, use recrystallization with polar aprotic solvents (e.g., DMF) and monitor reaction progress via HPLC. Isotopic labeling (e.g., -hydrazine) can aid in tracking byproducts, as seen in hydrazide analog synthesis . Purity validation should include NMR (, ) and mass spectrometry to confirm structural integrity and rule out side reactions like oxidation or dimerization.

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers spanning pH 2–12 at 25°C, 37°C, and 60°C. Use UV-Vis spectroscopy to monitor degradation kinetics, and identify breakdown products via LC-MS/MS. For hydrolytic stability, compare half-life () values across conditions, as demonstrated in hydrazide-based drug analogs . Include control experiments with antioxidants (e.g., BHT) to assess oxidative susceptibility.

Q. What analytical techniques are most effective for quantifying this compound in complex matrices (e.g., biological samples)?

- Methodological Answer : LC-MS/MS with stable isotope-labeled internal standards (e.g., - or -labeled analogs) ensures accuracy in quantification. Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges improves recovery rates from plasma or tissue homogenates. Method validation should follow ICH guidelines, including linearity (1–1000 ng/mL), precision (RSD <15%), and matrix effect evaluation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Conduct meta-analyses of published data to identify variables (e.g., assay type, cell lines, solvent systems) contributing to discrepancies. For example, differences in IC values may arise from inconsistent redox conditions in enzymatic assays. Replicate key studies under standardized protocols (e.g., NIH Assay Guidance Manual) and apply statistical tools (ANOVA, Bland-Altman plots) to quantify variability . Cross-validate findings using orthogonal assays (e.g., SPR vs. fluorescence polarization).

Q. What computational strategies are suitable for predicting the binding mechanisms of this compound to target proteins?

- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) with ensemble receptor conformations to account for protein flexibility. Validate predictions with molecular dynamics (MD) simulations (GROMACS/AMBER) over ≥100 ns trajectories. Analyze binding free energy via MM-PBSA/GBSA and compare with experimental ΔG values from ITC or SPR. Address limitations (e.g., solvent model accuracy) by incorporating explicit water molecules in simulations .

Q. How can experimental reproducibility be ensured in studies involving this compound?

- Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles:

- Document synthetic protocols with step-by-step reaction parameters (temperature, stirring rate, solvent ratios).

- Share raw spectral data (NMR, MS) in public repositories (e.g., Zenodo).

- Use quality-controlled reference standards (e.g., USP-grade reagents) and pre-register experimental designs to reduce bias .

- Implement robotic synthesis platforms for high-precision batch replication.

Research Design and Data Analysis

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression (GraphPad Prism, R

drcpackage). Calculate EC/LC with 95% confidence intervals and assess goodness-of-fit via Akaike Information Criterion (AIC). For in vivo studies, apply benchmark dose (BMD) modeling to account for inter-individual variability .

Q. How should researchers design experiments to investigate the metabolic fate of this compound?

- Methodological Answer : Use -radiolabeled analogs to track metabolite distribution in hepatocyte incubations or animal models. Combine HRMS for structural elucidation and microsomal stability assays (CYP450 isoforms). For human-relevant predictions, employ physiologically based pharmacokinetic (PBPK) modeling integrated with in vitro-in vivo extrapolation (IVIVE) .

Ethical and Reporting Standards

Q. What are the best practices for reporting negative or inconclusive results in studies on this compound?

- Methodological Answer : Publish in open-access journals specializing in negative results (e.g., Journal of Negative Results). Include raw datasets, assay conditions, and detailed failure analyses (e.g., solubility limits, off-target effects) to guide future research. Adhere to ARRIVE 2.0 guidelines for in vivo studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.